2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide
Description
2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a cinnoline core fused with a tetrahydro ring system. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol (). The cinnoline scaffold (a bicyclic structure with two adjacent nitrogen atoms) is substituted at position 2 with an acetamide group, which is further linked to a 4-pyridylethyl chain.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(19-10-7-13-5-8-18-9-6-13)12-21-17(23)11-14-3-1-2-4-15(14)20-21/h5-6,8-9,11H,1-4,7,10,12H2,(H,19,22) |
InChI Key |
VYGXKOMKGOCRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of a cinnoline derivative with a pyridine-based reagent under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide () and N-(3,4-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide ()
- Molecular Formula : Both compounds share C₁₇H₁₇F₂N₃O₂ but differ in the position of fluorine substituents on the phenyl ring.
- The cinnoline core and acetamide linker are conserved, but the absence of a pyridylethyl group distinguishes these from the target compound.
- Biological Implications: Fluorine atoms enhance metabolic stability and membrane permeability, which may improve pharmacokinetics compared to the non-fluorinated target compound .
Pyrido-Thieno-Pyrimidinone Acetamide Derivatives
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Molecular Formula : C₁₈H₁₉N₅SO₂ (MW = 369.44 g/mol).
- Key Features: Replaces the cinnoline core with a pyrido-thieno-pyrimidinone system, introducing sulfur and additional nitrogen atoms. The acetamide group is retained but linked to a phenylamino substituent.
- Synthetic Pathway : Synthesized via acetylation of a primary amine intermediate, yielding a 73% yield (mp 143–145°C) .
- Spectroscopic Data : IR and NMR confirm the presence of carbonyl (1,730 cm⁻¹) and aromatic protons (δ 7.37–7.47 ppm) .
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ()
Three derivatives with varying aryl groups (naphthalen-1-yl, 2-nitrophenyl, phenoxy) were studied:
| Compound | Substituent (R) | IC₅₀ (µM) | Blood Sugar Reduction (100 mg/kg) |
|---|---|---|---|
| 3a | Naphthalen-1-yl | 69 | 25.1% (sucrose model) |
| 3b | 2-Nitrophenyl | 87 | 19.8% |
| 3c | Phenoxy | 74 | 24.6% |
- Key Findings :
Morpholin-3-yl Acetamide Analogues ()
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Molecular Formula : C₂₂H₂₉N₃O₄ (MW = 399.49 g/mol).
- Structural Differences: Replaces the cinnoline core with a morpholinone ring. Features a 4-isopropylphenyl group instead of pyridylethyl.
- Synthesis: Achieved via acetylation of a morpholinone precursor (58% yield), confirmed by ESI/APCI(+) and NMR .
Biological Activity
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a tetrahydro-cinnoline moiety, which is known for its diverse pharmacological properties. The presence of a pyridine ring also suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have shown that compounds similar to 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacteria : Tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that it possesses moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 50 µg/mL.
- Fungal Activity : Preliminary assessments indicate that the compound may inhibit fungal growth, particularly against Candida albicans, suggesting a broad-spectrum antimicrobial potential.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- In Vivo Studies : Animal models subjected to neurotoxic agents showed that administration of the compound improved cognitive function and reduced neuronal death in the hippocampus.
- Mechanism : The neuroprotective effects are hypothesized to be due to the modulation of oxidative stress and inflammation pathways.
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
